![molecular formula C12H17N5O4 B12357361 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate entecavir monohydrate . It is a guanine nucleoside analogue with potent antiviral activity, particularly against the hepatitis B virus (HBV). This compound is used primarily in the treatment of chronic hepatitis B infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate involves multiple steps, starting from commercially available starting materials. The key steps include:
Hydroxylation: The addition of hydroxyl groups to the cyclopentyl ring.
Hydration: The final step involves the addition of a water molecule to form the hydrate.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Key aspects include:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification techniques: Such as crystallization, filtration, and chromatography to ensure product purity.
Quality control: Rigorous testing to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogenating agents (e.g., thionyl chloride, SOCl₂) or alkylating agents (e.g., methyl iodide, CH₃I).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Primarily used as an antiviral agent for the treatment of chronic hepatitis B infection. It inhibits HBV DNA polymerase, reducing viral replication and improving liver function.
Industry: Used in the development of antiviral drugs and as a reference standard in pharmaceutical research
Mechanism of Action
The mechanism of action of 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate involves its conversion to the active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into the viral DNA by HBV DNA polymerase. Once incorporated, it causes chain termination, effectively inhibiting viral replication .
Comparison with Similar Compounds
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate: is unique among nucleoside analogues due to its high potency and low resistance profile. Similar compounds include:
Lamivudine: Another nucleoside analogue used to treat HBV, but with a higher resistance profile.
Adefovir: A nucleotide analogue with a different mechanism of action but used for similar indications.
Tenofovir: A nucleotide analogue with a broader spectrum of activity against HBV and HIV.
These compounds share structural similarities but differ in their pharmacokinetic properties, resistance profiles, and clinical efficacy .
Properties
Molecular Formula |
C12H17N5O4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-9,18-19H,1-3H2,(H2,13,16,20);1H2/t6-,7-,8-,9?;/m0./s1 |
InChI Key |
NLLUQCWSFISXII-LOSJATCRSA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3C2=NC(=N)NC3=O.O |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3C2=NC(=N)NC3=O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


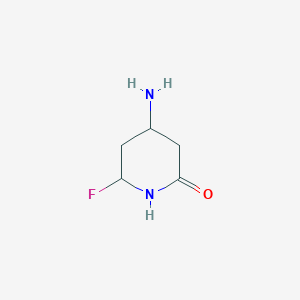
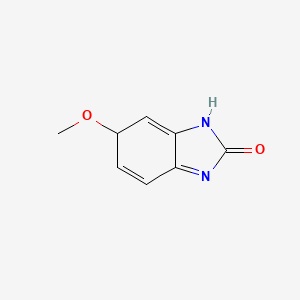
![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)


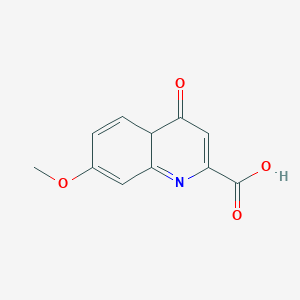

![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione, 3,5,6,7-tetrahydro-](/img/structure/B12357317.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate](/img/structure/B12357328.png)
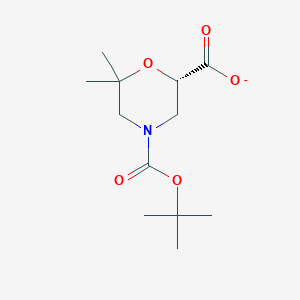


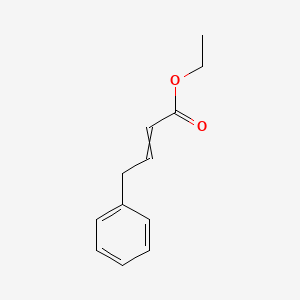
![1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide](/img/structure/B12357359.png)
